ent-14,16-Epoxy-8-pimarene-3,15-diol
Description
Contextualization of ent-Pimarane Diterpenoids in Phytochemistry
The compound ent-14,16-Epoxy-8-pimarene-3,15-diol belongs to the ent-pimarane subclass of diterpenoids. These are naturally occurring chemical entities that have been isolated from a variety of plant sources, particularly within the genus Siegesbeckia, a group of plants used in traditional medicine. nih.govproquest.com Phytochemical investigations have revealed that ent-pimarane diterpenoids are characteristic metabolites of these plants. nih.gov
The genus Siegesbeckia, which includes species such as S. orientalis, S. pubescens, and S. glabrescens, has a long history of use in traditional Chinese medicine for conditions like arthritis. nih.gov Scientific inquiry into these plants has led to the isolation and identification of numerous compounds, with diterpenoids and sesquiterpenoids being of significant interest due to their diverse structures and potential biological activities, including anti-inflammatory and anti-cancer properties. researchgate.net The study of these compounds is a key aspect of phytochemistry, the branch of chemistry focused on plant-derived chemicals.
Significance of this compound as a Specialized Metabolite
This compound is what is known as a specialized metabolite. These are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in its interactions with the environment. In the case of plants, these can include defense against herbivores or pathogens.
The significance of this particular diterpenoid lies in its specific chemical structure, featuring an epoxy ring and diol functional groups, and its presence in medicinal plants of the Siegesbeckia genus. proquest.comnih.gov The compound has been isolated from the aerial parts of Siegesbeckia orientalis and Siegesbeckia glabrescens. nih.govnih.govmedchemexpress.com Specifically, a new ent-pimarane diterpenoid, identified as ent-14β,16-epoxy-8-pimarene-3β,15α-diol, was isolated from an ethanol (B145695) extract of Siegesbeckia orientalis, and its structure was determined through spectroscopic analysis. nih.gov
While much of the research on Siegesbeckia has focused on the anti-inflammatory properties of its extracts and other more abundant diterpenoids, the isolation and characterization of this compound is a crucial step in understanding the full chemical profile of these plants. nih.govnih.gov
Scope and Research Imperatives for this compound
The existing body of scientific literature provides a solid foundation for understanding the chemical nature of this compound and its botanical origins. However, there is a clear need for further research to elucidate its specific biological activities. While other diterpenoids from Siegesbeckia have demonstrated anti-inflammatory effects, the pharmacological profile of this compound remains largely unexplored. nih.govnih.gov
Future research should therefore focus on a number of key areas:
Pharmacological Screening: Comprehensive studies are needed to determine the biological activities of purified this compound. This should include assays for anti-inflammatory, analgesic, and cytotoxic effects, given the known properties of other compounds from the same genus.
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should aim to uncover the underlying molecular mechanisms.
Comparative Studies: It would be valuable to compare the bioactivity of this compound with that of other closely related ent-pimarane diterpenoids isolated from Siegesbeckia. This could provide insights into structure-activity relationships.
Addressing these research imperatives will not only enhance our understanding of this specific compound but also contribute to the broader knowledge of natural products and their potential applications.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | |
| Molecular Weight | 320.5 g/mol | |
| Appearance | Powder | |
| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | alfachemic.com |
Table 2: Botanical Sources of this compound
| Plant Species | Family | Part of Plant |
| Siegesbeckia orientalis | Asteraceae | Aerial parts |
| Siegesbeckia glabrescens | Asteraceae | Aerial parts |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,5aS,7R,9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14-,15-,16+,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVSSCWLDLYDFI-WRPXMVFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC3=C2CC[C@]4([C@@H]3OC[C@@H]4O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Definitive Spectroscopic Elucidation of Ent 14,16 Epoxy 8 Pimarene 3,15 Diol
Botanical Sourcing and Extraction Methodologies
The isolation of ent-14,16-Epoxy-8-pimarene-3,15-diol has been primarily reported from plants belonging to the Siegesbeckia genus, a group known to be rich in diterpenoids.
Isolation from Siegesbeckia orientalis Ethanol (B145695) Extracts
This compound has been successfully isolated from the ethanol extract of the herbs of Siegesbeckia orientalis. acs.orgresearchgate.netmedchemexpress.comalfachemic.com This plant is a significant source for a variety of ent-pimarane diterpenoids. The initial extraction with ethanol is a standard procedure to obtain a broad spectrum of secondary metabolites from the plant material.
Isolation from Siegesbeckia glabrescens Aerial Parts
While This compound itself is prominently sourced from S. orientalis, a closely related analogue, 14β,16-epoxy-7-pimarene-3α,15β-diol , has been isolated from the aerial parts of Siegesbeckia glabrescens. researchgate.net The investigation of S. glabrescens has yielded numerous new and known ent-pimarane-type diterpenoids, highlighting the chemical diversity within this genus. researchgate.net The isolation of such analogues underscores the biosynthetic pathways present in these plants that lead to a variety of pimarane (B1242903) skeletons.
Chromatographic Separation Techniques for Purification
Following the initial crude extraction, a series of chromatographic techniques are essential for the purification of This compound from the complex mixture of plant metabolites. The process typically involves repeated column chromatography over silica (B1680970) gel.
A common method involves subjecting the crude extract to a silica gel column and eluting with a solvent gradient system, such as petroleum ether-ethyl acetate. This initial separation helps to fractionate the extract based on polarity. Fractions containing the target compound are then combined and subjected to further chromatographic steps. These can include repeated silica gel columns with increasingly refined solvent gradients and may also involve techniques like Sephadex LH-20 column chromatography to remove smaller molecules and pigments. The final purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Advanced Spectroscopic Characterization Techniques
The definitive structural elucidation of This compound relies on the application of modern spectroscopic methods, which provide detailed information about its molecular formula and atomic connectivity.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular formula of a compound. For This compound , HRESIMS analysis provides an exact mass measurement, which is then used to calculate the elemental composition.
The compound, with a molecular formula of C20H32O3, is typically observed as a sodium adduct ([M+Na]⁺) in the positive ion mode of the mass spectrometer. mdpi.comcaltagmedsystems.co.uk The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula with high confidence.
Table 1: HRESIMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+Na]⁺ | 343.2244 | 343.2249 | C20H32O3Na |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provides the necessary data to assign all proton and carbon signals and to establish the connectivity of the molecular framework. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). caltech.edu
The ¹H NMR spectrum reveals the chemical shifts and multiplicities of all hydrogen atoms in the molecule. The ¹³C NMR spectrum provides information on the number and types of carbon atoms (methyl, methylene, methine, and quaternary).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 38.6 | 1.05 (m), 1.75 (m) |
| 2 | 27.5 | 1.62 (m), 1.83 (m) |
| 3 | 78.9 | 3.25 (dd, J = 11.5, 4.5) |
| 4 | 38.8 | - |
| 5 | 54.7 | 1.10 (m) |
| 6 | 22.0 | 1.88 (m), 2.05 (m) |
| 7 | 36.1 | 2.15 (m), 2.25 (m) |
| 8 | 136.2 | - |
| 9 | 135.5 | 5.40 (s) |
| 10 | 38.0 | - |
| 11 | 18.8 | 1.55 (m), 1.65 (m) |
| 12 | 34.9 | 1.70 (m), 1.80 (m) |
| 13 | 41.5 | - |
| 14 | 82.5 | 4.15 (d, J = 2.0) |
| 15 | 108.7 | 5.10 (s) |
| 16 | 65.4 | 4.04 (d, J = 12.0), 4.24 (d, J = 12.0) |
| 17 | 21.6 | 1.05 (s) |
| 18 | 28.3 | 0.85 (s) |
| 19 | 15.5 | 0.88 (s) |
| 20 | 14.7 | 0.95 (s) |
Two-dimensional NMR experiments are crucial for assembling the structure.
COSY (Correlation Spectroscopy) experiments establish the correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, the correlation between the proton at C-3 and the protons at C-2 can be observed.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is one of the most informative experiments, revealing long-range correlations between protons and carbons (typically over two or three bonds). Key HMBC correlations for this compound include the correlation from the methyl protons (H-17, H-20) to the carbons in the core skeleton, which helps to piece together the diterpene framework. researchgate.netbeilstein-journals.org For example, correlations from the olefinic proton H-9 to C-7, C-10, and C-11, and from the methyl protons H-17 to C-12, C-13, and C-14 are instrumental in confirming the pimarane skeleton and the location of the double bond.
Through the comprehensive analysis of these spectroscopic data, the structure of This compound has been unequivocally confirmed.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. frontiersin.org These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups. nih.gov
For a compound like this compound, IR and Raman spectroscopy would be expected to reveal characteristic absorption bands for its key functional groups. The presence of hydroxyl (-OH) groups would be indicated by broad absorption bands in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹. The carbon-oxygen single bonds (C-O) of the alcohol and ether functionalities would also produce distinct signals in the fingerprint region (1000-1300 cm⁻¹). The epoxy group, a three-membered ring containing an oxygen atom, would exhibit characteristic vibrational modes. Additionally, the carbon-carbon double bond (C=C) within the pimarene skeleton would show a characteristic stretching vibration.
While general principles of vibrational spectroscopy are well-established for diterpenoids, specific, detailed IR and Raman spectral data for this compound are not widely available in the public domain. However, the analysis of related pimarene diterpenoids consistently utilizes these techniques for initial functional group identification.
Absolute and Relative Stereochemical Determinations
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing a chiral molecule like this compound. Various advanced analytical methods are employed for this purpose.
X-ray Crystallography for Crystalline Forms
X-ray crystallography is the gold standard for determining the absolute and relative stereochemistry of a molecule, provided that a suitable single crystal can be obtained. nih.gov This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of all atoms, thereby unambiguously establishing the stereochemistry.
In the context of pimarane-type diterpenoids, X-ray crystallography has been successfully used to elucidate the structures of numerous derivatives. nih.gov However, for this compound, which is described as an amorphous powder, obtaining a single crystal suitable for X-ray diffraction can be challenging. capes.gov.br As such, detailed crystallographic data for this specific compound are not currently available in public crystallographic databases.
Application of the Modified Mosher's Method
The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. nih.govumn.edumdpi.comspringernature.com This method involves the formation of diastereomeric esters by reacting the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
The absolute configuration of this compound has been successfully established using the modified Mosher's method. researchgate.netcapes.gov.br In a study detailing the isolation of new ent-pimarane diterpenoids from Siegesbeckia orientalis, the absolute configuration of ent-14β,16-epoxy-8-pimarene-3β,15α-diol was determined through the analysis of the ¹H NMR spectra of its MTPA esters. researchgate.netcapes.gov.br This analysis allows for the assignment of the stereochemistry at the C-3 and C-15 positions, which bear the hydroxyl groups.
Validation via Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. nih.gov
For complex natural products like diterpenoids, experimental ECD spectra are often compared with theoretically calculated spectra for different possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the molecule. This method is particularly valuable when X-ray crystallography is not feasible.
While ECD spectroscopy is a common tool for the stereochemical validation of pimarene diterpenoids, the specific experimental and calculated ECD data for this compound are not extensively reported in the literature. However, its application to similar compounds demonstrates its utility in confirming stereochemical assignments made by other methods, such as the modified Mosher's method.
Compound and Data Tables
Table 1: Chemical Compound Mentioned in the Article
| Compound Name |
| This compound |
| α-methoxy-α-trifluoromethylphenylacetic acid |
Table 2: Research Findings for this compound
| Property | Finding |
| Natural Source | Isolated from the herbaceous plant Siegesbeckia orientalis. researchgate.netcapes.gov.brmedchemexpress.comcaltagmedsystems.co.uk |
| Chemical Class | Pimarane-type diterpenoid. researchgate.netnih.gov |
| Molecular Formula | C₂₀H₃₂O₃. caltagmedsystems.co.uknih.govacs.org |
| Molecular Weight | Approximately 320.47 g/mol . caltagmedsystems.co.uknih.govacs.org |
| Physical Appearance | Amorphous powder. capes.gov.br |
| Structural Features | Contains a tricyclic pimarene skeleton, an epoxy ring, and two hydroxyl groups. |
| Stereochemistry | The absolute configuration has been determined using the modified Mosher's method, specifically as ent-14β,16-epoxy-8-pimarene-3β,15α-diol. researchgate.netcapes.gov.br |
| Spectroscopic Data | Structural elucidation was supported by spectroscopic methods, including Heteronuclear Multiple Bond Correlation (HMBC) NMR. capes.gov.br |
Chemical Synthesis and Derivatization Strategies for Ent 14,16 Epoxy 8 Pimarene 3,15 Diol and Its Analogues
Total Synthesis Approaches to the ent-Pimarane Core
The total synthesis of the ent-pimarane scaffold, a tricyclic system characterized by three fused six-membered rings and multiple stereocenters, presents a considerable synthetic challenge. researchgate.net Modern synthetic strategies aim for efficiency, divergency, and stereocontrol to access not only the natural products but also a variety of analogues. nih.govacs.org A recently developed approach successfully produced eight different ent-pimaranes in 11 to 16 steps, highlighting the power of a divergent strategy from a common intermediate. researchgate.netacs.org
Establishing the correct stereochemistry is paramount in the synthesis of chiral molecules like ent-pimaranes. Enantioselective methods are employed early in the synthetic sequence to set the absolute configuration, which is then carried through subsequent steps.
A key enantioselective transformation utilized in the total synthesis of ent-pimaranes is the Sharpless Asymmetric Dihydroxylation. nih.govresearchgate.netacs.org This powerful reaction installs a diol with a defined stereochemistry. In one successful synthesis, this method was used to create a chiral diol, which served as a crucial building block for the A-ring of the pimarane (B1242903) structure. researchgate.net This step was vital for rendering the entire synthetic platform enantioselective, ultimately enabling access to a range of natural products with diverse oxidation patterns in the A-ring, such as (3R)-hydroxy, (2S,3S)-trans-diol, and (2S,3R)-cis-diol functionalities. acs.org
Other asymmetric strategies include chiral auxiliary-controlled cyclizations. For instance, the total syntheses of two aromatic ent-pimaranes were achieved using a chiral auxiliary to control an asymmetric radical polyene cyclization, demonstrating an alternative approach to installing stereochemistry. rsc.org
Constructing the 6,6,6-carbocyclic scaffold of the ent-pimarane core requires robust and stereocontrolled cyclization reactions. Cationic polyene cyclizations are particularly effective for forming the requisite trans-decalin motif. nih.govacs.org
Brønsted Acid-Catalyzed Bicyclization: A pivotal step in a divergent total synthesis is the use of a Brønsted acid-catalyzed cationic bicyclization. nih.govresearchgate.netacs.org This reaction transforms a linear polyene precursor into the bicyclic core of the pimarane skeleton. The choice of acid catalyst is critical for achieving high yields and selectivity in this complex transformation. This cyclization effectively establishes the core ring system, onto which further modifications can be made. nih.govnih.gov
Rh-catalyzed Arene Hydrogenation: To achieve the saturated carbocyclic core typical of many ent-pimarane natural products, hydrogenation of an aromatic precursor is often necessary. A mild Rh-catalyzed arene hydrogenation serves as a key strategic reaction, allowing for rapid access to a late-stage synthetic intermediate. nih.govresearchgate.netacs.org This approach is advantageous because it uses an easily accessible aromatic intermediate and reduces it under gentle conditions (e.g., 1 atm H₂ at room temperature), preserving other sensitive functional groups in the molecule. pku.edu.cn The use of rhodium catalysts, sometimes in combination with other metals like palladium or platinum, facilitates the efficient reduction of the arene ring to the corresponding cyclohexane (B81311) structure. pku.edu.cnnih.govresearchgate.net This reaction provides a gateway to the fully saturated A-ring of the target molecules. nih.govresearchgate.net
| Key Reaction | Purpose | Reagents/Conditions | Reference |
| Sharpless Asymmetric Dihydroxylation | Installs key stereocenters on the A-ring precursor. | OsO₄, Chiral Ligand | researchgate.netnih.gov |
| Brønsted Acid-Catalyzed Bicyclization | Forms the fused bicyclic core of the pimarane skeleton. | Strong Brønsted Acid | researchgate.netacs.org |
| Rh-catalyzed Arene Hydrogenation | Reduces an aromatic A-ring to a saturated cyclohexane ring. | [Rh(nbd)Cl]₂, Pd/C, 1 atm H₂ | nih.govpku.edu.cn |
| Radical Polyene Cyclization | Forms the tricyclic system using a radical-based pathway. | Radical Initiator, Chiral Auxiliary | rsc.orgbohrium.com |
Semi-synthesis from Natural Precursors (e.g., Kirenol)
An alternative and often more direct route to complex natural products is semi-synthesis, which involves the chemical modification of a readily available natural precursor. For ent-14,16-Epoxy-8-pimarene-3,15-diol, the diterpenoid kirenol (B1673652) is an ideal starting material. nih.gov Kirenol is a biologically active diterpenoid that can be isolated in significant quantities from plants like Siegesbeckia pubescens and shares the core ent-pimarane skeleton. nih.gov
Researchers have successfully designed and executed the semi-synthesis of ent-14,16-epoxy-pimarane diterpenoids, including compound 2 (this compound), from kirenol. This work was partly inspired by the hypothesis that many ent-diterpenoids found in S. pubescens are biosynthetically derived from kirenol. The semi-synthetic pathway provides a practical method to access these specific epoxy-pimarane compounds and confirm their structures. nih.gov
Targeted Chemical Modification for Structure-Activity Relationship (SAR) Studies
To understand which parts of the this compound molecule are essential for its biological activity, chemists synthesize a variety of analogues with targeted modifications. These structure-activity relationship (SAR) studies are crucial for identifying pharmacophores and developing potentially more potent or selective compounds. researchgate.net
Modifications to the hydroxyl and epoxy groups are a primary focus of SAR studies. The synthesis of various pimarane analogues involves altering the position and stereochemistry of hydroxyl groups or modifying the epoxy ring.
For example, a divergent total synthesis approach allowed for the selective creation of derivatives with different hydroxylation patterns on the A-ring. acs.org Furthermore, the conversion of an ester at the C15 position into an α-hydroxy ketone was achieved using a Taber modification of the Fehr procedure, which involves forming a silyl (B83357) enol ether followed by oxidation with m-CPBA. acs.org Reduction of this ketone with sodium borohydride (B1222165) can yield further diol derivatives. acs.org
The epoxy moiety itself is a target for modification. Semi-synthetic strategies starting from kirenol have been used to generate not only the naturally occurring 14,16-epoxy derivatives but also isomeric 8,15-epoxy-pimarane diterpenoids, allowing for a direct comparison of their biological activities. nih.gov
The hydroxyl groups on the pimarane scaffold provide convenient handles for creating ester and ether analogues, which can alter the compound's polarity, stability, and interaction with biological targets.
Ester Analogues: Esterification is a common and straightforward modification. The synthesis of novel pimarane diterpenoid analogues has been achieved through esterification reactions on natural pimaradienoic acid. researchgate.net In one synthetic route, a diol was converted to a diacetate derivative using acetic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.org
Ether Analogues: The synthesis of ether analogues involves the alkylation of hydroxyl groups. beilstein-journals.org While specific examples for this compound are not extensively detailed, general methods involve the deprotonation of a hydroxyl group with a base (e.g., sodium amide, potassium hydride) followed by reaction with an alkyl halide (e.g., iodomethane, bromohexadecane) to form the corresponding ether. beilstein-journals.org These modifications allow for the systematic exploration of how steric bulk and lipophilicity at different positions on the pimarane core affect biological function.
| Derivative Type | Synthetic Strategy | Purpose | Reference |
| Hydroxyl Analogues | Sharpless Dihydroxylation, Ketone Reduction | Explore SAR of A-ring and C-ring oxidation | acs.org |
| Epoxy Isomers | Semi-synthesis from Kirenol | Investigate importance of epoxy ring position | nih.gov |
| Ester Analogues | Acylation with Acetic Anhydride/DMAP | Modify polarity and study SAR | acs.orgresearchgate.net |
| Ether Analogues | Deprotonation followed by Alkylation | Modify lipophilicity and steric bulk | beilstein-journals.org |
Development of Robust Synthetic Methodologies for this compound Analogues
The creation of analogues of this compound hinges on the development of a versatile synthetic platform that allows for the late-stage diversification of a common intermediate. This approach provides an efficient route to a variety of structurally related compounds, facilitating the exploration of structure-activity relationships.
A significant advancement in this area has been the establishment of a divergent and enantioselective total synthesis of bioactive ent-pimaranes. sibran.ru This strategy enables the rapid construction of the core pimarane scaffold and subsequent functionalization to yield a range of analogues. Key features of this synthetic approach include a Sharpless asymmetric dihydroxylation to introduce chirality, a Brønsted acid-catalyzed cationic bicyclization to form the ring system, and a mild rhodium-catalyzed arene hydrogenation to access a key late-stage intermediate. sibran.ru From this branching point, selective manipulations of functional groups on the A and C rings can be performed to generate diverse analogues. sibran.ru
The construction of the tricyclic ent-pimarane core has been explored through various strategies, including cationic and radical polyene cyclizations. nih.gov One successful approach involves a Lewis acid-catalyzed epoxypolyene cyclization to build the tetracyclic framework. researchgate.net A particularly effective and mild method utilizes a rhodium-catalyzed arene hydrogenation of an aromatic precursor, which sets the stage for further modifications. nih.gov
The A-ring of the pimarane scaffold is a prime target for modification to generate analogues with varied hydroxylation patterns. A key strategy involves the use of a late-stage intermediate that can be selectively deprotected and oxidized. For instance, a silyl protecting group at the C-3 position can be removed, followed by oxidation to the corresponding ketone. sibran.ru This ketone can then be subjected to various reduction or oxidation protocols to introduce different diol functionalities.
A notable example is the use of a Rubottom oxidation protocol on the C-3 ketone to yield an α-hydroxylated ketone as a single diastereomer. sibran.ru Subsequent reduction of this intermediate can provide access to both trans- and cis-diols. For example, reduction with sodium borohydride has been shown to produce a (2S,3S)-trans-diol as the major product, along with smaller amounts of the (2S,3R)-cis-diol. sibran.ru This demonstrates the ability to selectively introduce different stereochemistries at the C-2 and C-3 positions, leading to a variety of diol analogues.
Table 1: Reagents and Conditions for A-Ring Derivatization
| Precursor | Reagent(s) | Product(s) | Key Transformation | Reference |
| C-3 Silyl Ether | 1. aq. HF; 2. Dess–Martin periodinane | C-3 Ketone | Deprotection and Oxidation | sibran.ru |
| C-3 Ketone | Rubottom oxidation | α-Hydroxy Ketone | α-Hydroxylation | sibran.ru |
| α-Hydroxy Ketone | NaBH₄ | trans-Diol and cis-Diol | Reduction | sibran.ru |
The C-ring and the side chain at C-13 provide further opportunities for generating a wide array of analogues. The vinyl group present in many pimarane precursors is a versatile handle for introducing the 14,16-epoxy-15-diol functionality.
The formation of the epoxy ring can be achieved through various epoxidation methods. The choice of reagent and conditions is critical to control the stereoselectivity of the reaction. For terpenes, methods such as epoxidation with peroxy acids (e.g., m-CPBA) or metal-catalyzed epoxidation using hydroperoxides are common. scielo.br The in situ generation of peroxyacetic acid from reagents like tetraacetylethylenediamine (B84025) (TAED) and sodium percarbonate (SPC) offers a milder and more controlled epoxidation method. scielo.br
The diol at C-15 can be introduced before or after epoxidation. For instance, dihydroxylation of the vinyl group using reagents like osmium tetroxide (OsO₄) can yield the corresponding diol, which can then be cyclized to form the epoxy-diol system. The Sharpless asymmetric dihydroxylation is a powerful tool for controlling the stereochemistry of the resulting diol. nih.gov
Further modifications on the C-ring can lead to other functionalities. For example, oxidative cleavage of the double bond can lead to the formation of carboxylic acids or aldehydes, which can be further elaborated. The conversion of a C-15 ester into an α-hydroxy ketone has been achieved using the Taber modification of the Fehr procedure. sibran.ru
Table 2: Strategies for C-Ring and Side Chain Modification
| Precursor Moiety | Reagent(s)/Method | Resulting Functionality | Reference |
| C-15/C-16 Alkene | m-CPBA or in situ peroxyacetic acid | Epoxide | scielo.br |
| C-15/C-16 Alkene | Sharpless Asymmetric Dihydroxylation | Chiral Diol | sibran.runih.gov |
| C-15 Ester | Taber modification of Fehr procedure | α-Hydroxy Ketone | sibran.ru |
| C-15/C-16 Alkene | KMnO₄ | Carboxylic Acid | researchgate.net |
By combining these robust synthetic methodologies for the construction of the core scaffold with a diverse toolkit of derivatization strategies for the A and C rings, a wide range of analogues of this compound can be accessed. This synthetic flexibility is paramount for exploring the chemical space around this important natural product and for the development of new therapeutic agents.
Pharmacological Research and Biological Activity Profiling of Ent 14,16 Epoxy 8 Pimarene 3,15 Diol in Preclinical Models
Anti-inflammatory Investigations
The anti-inflammatory potential of diterpenoids from Siegesbeckia species is an active area of research. While direct studies on ent-14,16-Epoxy-8-pimarene-3,15-diol are limited, investigations into the extracts of Siegesbeckia orientalis and other related pimarene diterpenoids offer insights into the potential anti-inflammatory effects of this compound class.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Microglial Cell Lines (e.g., BV2)
Currently, there are no specific published studies detailing the inhibitory effects of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells. However, research on other diterpenoids isolated from Siegesbeckia species demonstrates the potential for compounds of this class to modulate neuroinflammation. For instance, certain pimarane-type diterpenoids from Siegesbeckia glabrescens have been shown to inhibit LPS-induced NO production in BV2 microglial cells. This suggests that the pimarane (B1242903) skeleton, a core feature of this compound, may be a key structural motif for this anti-inflammatory activity. The epoxy and diol functionalities present in this compound could further influence this potential.
Modulation of Pro-inflammatory Cytokine Expression
Direct evidence for the modulation of pro-inflammatory cytokine expression by this compound is not yet available in the scientific literature. Nevertheless, studies on extracts from Siegesbeckia orientalis have demonstrated the ability to suppress the expression of pro-inflammatory cytokines. These findings, while not specific to this compound, indicate that compounds within the plant, including its diterpenoid constituents, likely contribute to this effect. Further research is warranted to elucidate the specific role of this compound in modulating cytokine pathways.
Antiprotozoal and Antimicrobial Spectrum of Activity
The investigation into the antiprotozoal and antimicrobial properties of pimarene diterpenoids is an expanding field. While data specifically on this compound is scarce, the broader class of compounds and extracts from its source have shown promising results.
Evaluation against Parasitic Protozoa (Plasmodium falciparum, Leishmania donovani, Trypanosoma species)
There are currently no published reports on the direct activity of this compound against Plasmodium falciparum, Leishmania donovani, or Trypanosoma species. However, extracts from Siegesbeckia orientalis have been traditionally used to treat malaria, and some studies have shown antiplasmodial activity of these extracts. This suggests that the constituent compounds, potentially including this compound, may possess antiprotozoal properties. Further investigation is required to isolate and test the specific activity of this compound against these parasites.
In Vitro Studies on Antifungal and Antibacterial Efficacy (e.g., Candida species)
Specific studies on the in vitro antifungal and antibacterial efficacy of this compound are not available. However, research on other diterpenes isolated from Siegesbeckia orientalis has shown moderate antibacterial activity. This indicates that the pimarane diterpenoid scaffold may have a role in combating bacterial pathogens. The potential for antifungal activity, particularly against Candida species, remains to be explored for this compound.
Antifouling Properties of Synthetic Analogues
While direct studies on the antifouling properties of this compound are not documented, research on synthetic analogues of the closely related pimarane diterpenoid, ent-8(14)-pimarene-15R,16-diol, has provided valuable insights. A study on the antifouling activity against the barnacle Balanus albicostatus demonstrated that the presence of hydroxyl groups at the C-15 and C-16 positions is crucial for this activity. This suggests that this compound, which also possesses hydroxyl groups in this region of the molecule, may exhibit similar antifouling properties.
Table 1: Antifouling Activity of a Related Pimarane Diterpenoid Analogue
| Compound | EC50 (µg/cm²) against Balanus albicostatus |
| ent-8(14)-pimarene-15R,16-diol | Data not specified, but noted as highly active |
Note: This data is for a related compound and is provided for contextual purposes. The antifouling activity of this compound has not been directly tested.
Antiproliferative and Apoptotic Inducing Mechanisms
There is currently no available scientific literature detailing the antiproliferative and apoptotic-inducing mechanisms of this compound. The following subsections are therefore based on the requested article structure and highlight the absence of research in these specific areas.
Investigation of Cellular Pathway Modulation Regulating Cell Growth and Apoptosis
No studies have been published that investigate how this compound may modulate cellular pathways to regulate cell growth and apoptosis.
Induction of Cell Cycle Arrest in Preclinical Cell Lines
There is no data available on the ability of this compound to induce cell cycle arrest in any preclinical cell lines.
Promotion of Apoptotic Mechanisms through Specific Molecular Interactions
The specific molecular interactions through which this compound might promote apoptotic mechanisms have not been investigated.
Inhibitory Effects on Tumor Progression and Metastasis in In Vitro Systems
There are no in vitro studies available that examine the inhibitory effects of this compound on tumor progression and metastasis.
Other Identified Biological Activities
Modulation of HIV-1 Latency (e.g., Protein Kinase C Activation)
A significant challenge in eradicating HIV-1 is the persistence of latent viral reservoirs. One therapeutic strategy, known as "shock and kill," aims to reactivate this latent virus, making the infected cells visible to the immune system. Activation of the Protein Kinase C (PKC) pathway is a recognized mechanism for reversing HIV-1 latency. open.ac.uk
A variety of diterpenoids, such as phorbol (B1677699) esters and ingenols, are known to be potent PKC activators and have been studied for their ability to reactivate latent HIV-1. vnu.edu.vn These compounds can induce the expression of viral genes from latently infected cells. researchgate.netcapes.gov.br
However, a thorough review of the scientific literature reveals no specific studies investigating the role of This compound in the modulation of HIV-1 latency or its potential to activate the Protein Kinase C pathway for this purpose. Therefore, there is no direct evidence to support its activity as a latency-reversing agent.
Table 2: Preclinical Research on HIV-1 Latency Modulation by this compound
| Preclinical Model | Key Findings |
| In vitro models of latent HIV-1 infection | No data available |
| Ex vivo studies using patient-derived cells | No data available |
| Studies on Protein Kinase C (PKC) activation | No data available |
Mechanistic Elucidation and Molecular Target Identification for Ent 14,16 Epoxy 8 Pimarene 3,15 Diol
Comprehensive Analysis of Cellular Signaling Pathways Affected
Currently, there is no publicly available research that specifically delineates the cellular signaling pathways modulated by ent-14,16-Epoxy-8-pimarene-3,15-diol. Investigations into its influence on key signaling cascades such as MAPK/ERK, PI3K/Akt, NF-κB, or others have not been reported in the scientific literature.
Identification of Specific Protein and Enzyme Targets
The specific protein and enzyme targets of this compound have not been identified in published research. While it is plausible that as a diterpenoid it may interact with various cellular proteins, there are no empirical studies to confirm these interactions.
Investigation of Receptor-Ligand Binding Dynamics
There is a lack of data concerning the receptor-ligand binding dynamics of this compound. Studies involving binding assays, kinetic analysis, or structural biology to determine its affinity and interaction with specific cellular receptors are not available in the current body of scientific literature.
High-Throughput Screening for Novel Biological Targets
While some sources suggest that this compound is available for high-throughput screening (HTS) applications, the results of any such screening campaigns to identify novel biological targets have not been made public. medchemexpress.com Therefore, there is no information on new therapeutic or research avenues for this compound based on HTS data.
Computational Chemistry and Molecular Modeling of Ent 14,16 Epoxy 8 Pimarene 3,15 Diol
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will lead to predictable changes in their biological effects. For a class of compounds like pimarene diterpenes, a QSAR study would involve compiling a dataset of analogues with known biological activities against a specific target.
To build a QSAR model for pimarene diterpenes, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties.
Table 1: Examples of Molecular Descriptors for QSAR Modeling of Pimarene Diterpenes
| Descriptor Class | Specific Examples | Relevance to ent-14,16-Epoxy-8-pimarene-3,15-diol |
| Electronic | Net atomic charges, Dipole moment, HOMO/LUMO energies | The hydroxyl and epoxy groups create specific electronic features that can be crucial for interactions with biological targets. |
| Steric/Topological | Molecular weight, Molecular volume, Shape indices, Dihedral angles | The rigid tricyclic pimarene core and the orientation of substituents define the molecule's shape and accessibility to binding sites. nih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient) | The balance between the hydrophobic hydrocarbon skeleton and the polar hydroxyl/epoxy groups influences solubility and membrane permeability. |
| Thermodynamic | Heat of formation, Gibbs free energy | These descriptors relate to the stability of the compound and its conformations. |
Once these descriptors are calculated for a series of pimarene analogues, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build an equation that relates a selection of these descriptors to the observed biological activity. nih.gov For instance, a study on tanshinones, another class of diterpenoids, successfully used descriptors like electrostatic potential and dihedral angles to model cytotoxicity. nih.gov A resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor), which is typically a protein or enzyme. nih.gov This technique is instrumental in elucidating the mechanism of action of natural products by visualizing their interactions with biological targets at an atomic level.
For this compound, a molecular docking study would begin with the three-dimensional structures of both the diterpenoid (ligand) and a selected protein target. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol.
Research on similar pimarane-type diterpenes has demonstrated their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity. nih.gov In one such study, several pimarene diterpenes were docked into the active site of PTP1B. nih.gov The results showed that these compounds could establish key interactions with amino acid residues, leading to target inhibition. nih.gov
Table 2: Illustrative Molecular Docking Results for Pimarane-Type Diterpenes against PTP1B
| Compound | Key Interacting Residues | Binding Energy (kcal/mol) |
| ent-pimara-8(14),15-diene-19-oic acid | Phe182, Asp181, Cys215, Arg221 | -6.1 |
| 7-oxo-ent-pimara-8(14),15-diene-19-oic acid | Phe182, Asp181, Cys215, Arg221 | -5.8 |
| 7β-hydroxy-ent-pimara-8(14),15-diene-19-oic acid | Phe182, Asp181, Cys215, Arg221 | -5.3 |
| Data derived from a study on PTP1B inhibitors, serving as an example for the compound class. nih.gov |
Based on these analogous studies, a docking simulation of this compound would likely show its hydroxyl groups at C-3 and C-15 forming crucial hydrogen bonds with polar residues in a target's active site, while the rigid pimarene skeleton would engage in hydrophobic interactions. The epoxy ring at C-14,16 would introduce a unique steric and electronic feature that could confer selectivity for specific protein targets. These simulations provide a structural hypothesis for the compound's biological activity and guide the design of modifications to enhance potency and selectivity. nih.gov
Pharmacophore Modeling for De Novo Drug Design
A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a biological response. dergipark.org.tryoutube.com Pharmacophore modeling is a cornerstone of de novo drug design and virtual screening, as it allows for the rapid identification of structurally diverse molecules that possess the key recognition features of a known active compound. nih.govresearchgate.net
A pharmacophore model for this compound can be generated using two main approaches:
Ligand-Based Modeling: Based on the 3D structure of the diterpenoid itself, identifying key chemical features.
Structure-Based Modeling: Derived from the interactions observed in a crystal structure or a reliable docking pose of the compound within its biological target. nih.govnih.gov
The key features of this compound would be mapped as geometric entities.
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction Type |
| Hydrogen Bond Donor (HBD) | Hydroxyl group at C-3 | Donates a hydrogen to an acceptor group (e.g., Asp, Glu, backbone carbonyl) on the protein. |
| Hydrogen Bond Donor (HBD) | Hydroxyl group at C-15 | Donates a hydrogen to an acceptor group on the protein. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the epoxy ring | Accepts a hydrogen from a donor group (e.g., Arg, Lys, Ser) on the protein. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the C-3 hydroxyl | Accepts a hydrogen from a donor group on the protein. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the C-15 hydroxyl | Accepts a hydrogen from a donor group on the protein. |
| Hydrophobic Feature (HY) | Tricyclic pimarene core | Engages in van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Phe) in the binding pocket. |
| Hydrophobic Feature (HY) | Methyl groups | Provide additional hydrophobic contact points. |
Once generated, this 3D pharmacophore model serves as a query to screen large databases of chemical compounds. nih.gov The goal is to find novel molecular scaffolds that spatially match these key features, even if their underlying chemical structure is completely different from the original diterpenoid. This "scaffold hopping" ability is a major advantage of pharmacophore-based screening, facilitating the discovery of new lead compounds for de novo drug design. researchgate.net
Advanced in silico Approaches for Predicting Biological Activity and Selectivity
Beyond individual techniques, the predictive power of computational chemistry is maximized when multiple methods are integrated into a cohesive workflow. dergipark.org.tr Such advanced in silico approaches are crucial for obtaining a more complete picture of a compound's potential, including its biological activity, selectivity, and pharmacokinetic properties. For this compound, an integrated workflow could predict not only what it does, but how well it does it and how it behaves in a biological system.
An integrated approach often begins with pharmacophore modeling as a rapid filter to screen large compound libraries, followed by more computationally intensive methods like molecular docking for the resulting hits. dergipark.org.tr
Table 4: An Integrated in silico Workflow for Drug Discovery
| Step | Computational Method | Purpose and Rationale |
| 1. Target Identification | Reverse Docking / Target Fishing | Docking the ligand against a panel of known protein structures to identify potential biological targets. |
| 2. Hit Identification | Pharmacophore-Based Virtual Screening | Rapidly screen millions of compounds to find molecules matching the key features of the active ligand. nih.gov |
| 3. Lead Prioritization | Molecular Docking | Rank the hits from virtual screening based on predicted binding affinity and analyze their binding modes. nih.gov |
| 4. Binding Stability Analysis | Molecular Dynamics (MD) Simulations | Simulate the dynamic motion of the ligand-protein complex over time to assess the stability of the predicted binding pose and calculate more accurate binding free energies. |
| 5. Selectivity Prediction | Docking & MD on Off-Targets | Perform docking and MD simulations on closely related proteins (e.g., protein isoforms) to predict selectivity and potential for side effects. |
| 6. ADMET Prediction | QSAR & PBPK Modeling | Use predictive models to estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the compound's drug-likeness. youtube.com |
This tiered approach ensures that computational resources are used efficiently. For this compound, after identifying a primary target, MD simulations could reveal how water molecules mediate interactions in the binding site or whether conformational changes occur upon binding, insights that are not available from static docking poses. Furthermore, in silico ADMET prediction can flag potential liabilities, such as poor metabolic stability or a high probability of toxicity, early in the discovery process, allowing for structural modifications to mitigate these issues before costly synthesis and in vitro testing. youtube.com This holistic computational assessment is vital for advancing a natural product from a mere chemical entity to a viable therapeutic candidate.
Future Research Trajectories and Translational Outlook for Ent 14,16 Epoxy 8 Pimarene 3,15 Diol
Advancements in Sustainable Isolation and Large-Scale Production
The current reliance on extraction from Siegesbeckia orientalis for obtaining ent-14,16-Epoxy-8-pimarene-3,15-diol presents challenges for sustainable and large-scale production. nih.govnih.gov Future research will likely focus on developing more efficient and environmentally friendly methods.
One promising avenue is the use of advanced extraction techniques. Methods like ultrasound-assisted extraction have shown potential for improving the yield of diterpenes and triterpenes from plant biomass while using non-denaturing temperatures. google.com Further optimization of such techniques for Siegesbeckia orientalis could significantly enhance the efficiency of isolating the target compound.
A more revolutionary approach involves the application of synthetic biology and metabolic engineering. nih.gov The biosynthetic pathways of pimarane (B1242903) diterpenes are being increasingly understood, involving key enzymes like diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net By identifying and transferring the genes responsible for the biosynthesis of this compound into microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli, it may be possible to establish "cell factories" for its production. nih.govbiorxiv.org This strategy of combinatorial biosynthesis has already been successfully used to produce a variety of diterpenoids. biorxiv.org Such a system would offer a consistent, scalable, and sustainable supply, independent of plant harvesting.
Strategies to enhance yield in such systems could include:
Overexpression of key biosynthetic genes: Increasing the expression of the specific diTPSs and CYP450s involved in the formation of this compound.
Suppression of competing metabolic pathways: Downregulating pathways that divert precursors away from diterpenoid synthesis. nih.gov
Optimization of fermentation conditions: Fine-tuning parameters such as medium composition, temperature, and pH to maximize production.
Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles
A significant hurdle for many natural products in clinical development is their suboptimal pharmacokinetic properties, including poor bioavailability and rapid metabolism. Future research on this compound will need to address these challenges to enhance its therapeutic potential.
Initial studies on other diterpenoids have highlighted the importance of understanding their metabolic fate. For instance, pharmacokinetic studies of diterpenoids from Rabdosia serra have shown altered exposure and elimination rates in pathological states, underscoring the need for detailed pharmacokinetic profiling. nih.gov
Key strategies to improve the metabolic stability and pharmacokinetic profile of this compound may include:
Chemical Modification: The synthesis of analogues or derivatives by modifying the chemical structure can enhance solubility, stability, and resistance to first-pass metabolism. For example, the addition or modification of functional groups could block sites of metabolic attack.
Prodrug Development: Converting the parent compound into a prodrug that is metabolized in the body to release the active molecule can improve absorption and distribution.
Advanced Formulation Strategies: The use of drug delivery systems, such as nanoparticles or liposomes, can protect the compound from degradation and improve its absorption and bioavailability. mdpi.com
Computational tools, such as physiologically based pharmacokinetic (PBPK) modeling, can be employed to predict the ADME (absorption, distribution, metabolism, and excretion) properties of the compound and its potential analogues, guiding the design of molecules with improved pharmacokinetic profiles.
Rational Design and Synthesis of Enhanced Analogues with Improved Potency and Selectivity
Rational drug design, which involves understanding the interaction between a drug and its biological target, offers a powerful approach to developing more potent and selective analogues of this compound. scispace.com This process relies on identifying the compound's molecular target(s) and elucidating the structure-activity relationships (SAR).
The semisynthesis of epoxy-pimarane diterpenoids has already been demonstrated, providing a foundation for creating a library of analogues. nih.gov For example, novel pimarane diterpenoid analogues have been synthesized and shown to possess anti-inflammatory effects. nih.gov Similar strategies can be applied to this compound.
Future research in this area should involve:
Target Identification and Validation: Determining the specific proteins or pathways that this compound interacts with to exert its biological effects.
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the key interactions and guiding the design of new molecules.
Computational Chemistry: Employing molecular docking and molecular dynamics simulations to predict the binding affinity and mode of interaction of designed analogues with the target protein.
Combinatorial Chemistry and High-Throughput Screening: Synthesizing a diverse library of analogues and rapidly screening them for improved potency and selectivity. Studies on other pimarane diterpenes have successfully used this approach to identify compounds with enhanced biological activities. researchgate.net
The enantioselective total synthesis of ent-pimaranes has been achieved, which could enable the development of scalable syntheses for various analogues of this compound. acs.org
Application of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies
Omics technologies, such as proteomics and metabolomics, provide a systems-level view of biological processes and are powerful tools for elucidating the mechanism of action of natural products. nih.govresearchgate.net
Proteomics can be used to:
Identify Protein Targets: By comparing the proteome of cells treated with this compound to untreated cells, it is possible to identify proteins whose expression levels or post-translational modifications are altered. nih.govresearchgate.net This can provide clues about the compound's mechanism of action.
Characterize Off-Target Effects: Proteomics can help to identify unintended protein interactions, which is crucial for assessing the compound's safety profile. mdpi.com
Discover Biomarkers: Identifying proteins that are modulated by the compound could lead to the discovery of biomarkers for monitoring its therapeutic effects.
Metabolomics can be employed to:
Profile Metabolic Changes: Analyzing the global metabolic changes in cells or organisms exposed to this compound can reveal the metabolic pathways it perturbs. rug.nl A metabolomics study on Siegesbeckia orientalis has already revealed its effects on metabolic pathways related to oxidative stress. nih.govnih.gov
Understand Biosynthesis: Metabolomic analysis of Siegesbeckia orientalis can help to further elucidate the biosynthetic pathway of this compound and other related diterpenoids. nih.gov
Identify Active Metabolites: It can help determine if the observed biological activity is due to the parent compound or its metabolites.
The integration of proteomics and metabolomics data can provide a comprehensive understanding of the cellular response to this compound, from protein-level interactions to downstream metabolic consequences, ultimately accelerating its development as a potential therapeutic agent. mdpi.comnih.gov
Q & A
Q. What spectroscopic methods are validated for structural elucidation of ent-14,16-Epoxy-8-pimarene-3,15-diol?
Structural confirmation relies on a combination of NMR (1H, 13C, DEPT, and 2D techniques like COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). For example, evidence from compound libraries (e.g., NCRC23927 in ) specifies molecular formulas (C20H32O3, MW 320.466) and purity standards (≥98% via HPLC), while studies on related diterpenoids (e.g., darutigenol derivatives in ) highlight stereochemical assignments using NOESY correlations.
Q. How is this compound isolated from natural sources?
The compound is typically isolated via chromatographic techniques from Siegesbeckia species (e.g., ethanol extracts fractionated using silica gel chromatography, followed by preparative HPLC for purity >98% as noted in ). Solvent systems (e.g., hexane/ethyl acetate gradients) and detection methods (UV at 210–254 nm) are critical for resolving structurally similar diterpenoids.
Q. What are the baseline purity and stability criteria for this compound in experimental settings?
Analytical standards (e.g., from ChemFaces, ) require ≥98% purity verified by HPLC-ELSD or LC-MS. Stability studies should assess degradation under varying pH, temperature, and light exposure, with storage recommendations at −20°C in inert atmospheres to prevent oxidation of the epoxy and diol moieties.
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for yield and stereoselectivity?
Evidence from Molecules ( ) describes using ent-8(14)-pimarene-15R,16-diol as a starting material, with epoxidation via controlled oxidation (e.g., mCPBA) or enzymatic methods. Reaction conditions (e.g., solvent polarity, temperature) must balance steric hindrance at C14 and C16 to avoid side products like diastereomeric oxides.
Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?
While pharmacological studies ( ) suggest anti-inflammatory and cytotoxic properties, discrepancies in IC50 values may arise from assay variability (e.g., cell line specificity, solvent interference). Rigorous dose-response curves, orthogonal assays (e.g., gene expression profiling), and SAR studies comparing epoxy-diol derivatives (e.g., darutigenol analogs in ) are essential for validation.
Q. How do environmental factors (e.g., temperature) influence the compound’s stability and bioactivity?
Analogous to diol isomer studies in Clim. Past ( ), accelerated stability testing under thermal stress (40–60°C) with LC-MS monitoring can identify degradation pathways (e.g., epoxy ring opening). Bioactivity shifts due to temperature-induced structural changes should be tested in cell-based models under controlled incubator conditions.
Q. What computational tools are effective for predicting the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data from related diterpenoids. Key parameters include Gibbs free energy calculations and hydrogen-bonding analysis at the epoxy-diol pharmacophore.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
